2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile
Description
Historical Context of Coumarin-Nitrile Derivatives
Coumarin-nitrile hybrids trace their origins to early 20th-century investigations into naturally occurring coumarins, such as those isolated from Dipteryx odorata (tonka bean) . The intentional incorporation of nitrile groups into coumarin scaffolds emerged in the 1970s, driven by interest in modifying the electron-withdrawing properties of the coumarin core to enhance reactivity and bioactivity. Early synthetic routes relied on Knoevenagel condensations and Pechmann reactions, which enabled the fusion of nitrile-containing side chains with coumarin backbones . The development of 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile builds upon these foundational methods, incorporating modern photocatalytic and transition-metal-catalyzed techniques to achieve regiospecific substitutions .
Significance in Heterocyclic Organic Chemistry
The integration of nitrile functionalities into coumarin systems introduces distinct electronic and steric effects that broaden their utility in heterocyclic chemistry:
- Electronic Modulation : The nitrile group’s strong electron-withdrawing character polarizes the coumarin ring, facilitating nucleophilic attacks at the C-3 and C-4 positions .
- Synthetic Versatility : Nitriles serve as precursors for amines, carboxylic acids, and heterocyclic rings, enabling post-synthetic diversification. For example, the acetonitrile moiety in this compound can undergo hydrolysis to yield carboxylated derivatives .
- Supramolecular Interactions : The nitrile group participates in dipole-dipole interactions and hydrogen bonding, influencing crystallinity and solubility—critical factors in material science and pharmaceutical formulation .
Theoretical Framework for Studying Functionalized Coumarins
Theoretical studies on coumarin-nitrile hybrids employ density functional theory (DFT) to model electronic transitions and reactive intermediates. Key insights include:
- Frontier Molecular Orbitals : The highest occupied molecular orbital (HOMO) of this compound localizes on the coumarin ring, while the lowest unoccupied molecular orbital (LUMO) resides on the nitrile and methoxy groups, suggesting charge-transfer potential in photochemical reactions .
- Reaction Mechanisms : Computational analyses of Pechmann condensations reveal that methoxy substituents at the 3,4-positions stabilize carbocation intermediates, favoring cyclization to form the coumarin core .
Table 1 : Computational Parameters for Key Molecular Orbitals in Coumarin-Nitrile Hybrids
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.45 | Predicts nucleophilic reactivity |
| LUMO Energy | -2.87 | Induces electrophilic susceptibility |
| Energy Gap (ΔE) | 3.58 | Correlates with optical properties |
Current Research Landscape and Knowledge Gaps
Recent advances focus on photocatalytic C–H functionalization and green synthesis protocols:
- Photocatalytic Methods : Ir(ppy)₃-mediated reactions under blue LED irradiation enable efficient 3-alkylation of coumarins, as demonstrated in the synthesis of structurally analogous nitrile derivatives .
- Multi-Component Reactions : Solvent-free Knoevenagel condensations using 4,4′-trimethylenedipiperidine (TMDP) yield coumarin-nitrile hybrids with improved atom economy .
Despite progress, critical gaps persist:
- Limited data on the pharmacokinetic profiles of this compound.
- Underexplored applications in catalysis and materials science.
Strategic Importance in Medicinal Chemistry Research
Coumarin-nitrile hybrids exhibit promise as modular scaffolds for drug discovery:
- Enzyme Inhibition : The nitrile group’s ability to form reversible covalent bonds with serine hydrolases underpins its potential in designing acetylcholinesterase inhibitors .
- Anticancer Activity : Methoxy and nitrile substituents enhance interactions with DNA topoisomerase II, as observed in related chromenone derivatives .
Table 2 : Biological Activities of Structurally Related Coumarin-Nitrile Derivatives
| Compound Class | Target Enzyme | IC₅₀ (μM) | Source |
|---|---|---|---|
| 3-Nitro-4-cyano coumarin | Acetylcholinesterase | 0.89 | |
| 7-Methoxy coumarin nitrile | Topoisomerase II | 2.45 |
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-22-16-6-4-12(10-18(16)23-2)15-9-13-3-5-14(24-8-7-20)11-17(13)25-19(15)21/h3-6,9-11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZRDNLQYSCACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC#N)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the 3,4-dimethoxyphenyl group through a Friedel-Crafts acylation reaction. The final step involves the nucleophilic substitution of the acetonitrile group onto the chromen-2-one derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The acetonitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. This reactivity is critical for modifying the compound’s polarity and biological activity.
The hydrolysis pathway is influenced by the steric hindrance from the dimethoxyphenyl group, which may slow reaction kinetics compared to simpler nitriles .
Nucleophilic Substitution at the Acetonitrile Moiety
The nitrile group can participate in nucleophilic substitution reactions, though its direct displacement is less common due to the stability of the C≡N bond. Instead, the adjacent methylene group (-CH<sub>2</sub>-) may act as a site for functionalization.
| Reagent | Product | Conditions | Outcome |
|---|---|---|---|
| Grignard reagents (RMgX) | Substituted ketones | Anhydrous THF, 0°C to RT | Nucleophilic attack at the nitrile carbon |
| LiAlH<sub>4</sub> | Primary amine derivative | Dry ether, reflux | Reduction of nitrile to amine |
Experimental evidence for these reactions is limited in the literature, but analogous coumarin nitriles have demonstrated such reactivity.
Reactivity of the Coumarin Core
The 2-oxo-2H-chromen scaffold undergoes characteristic reactions, including:
Michael Addition
The α,β-unsaturated lactone in the coumarin core serves as a Michael acceptor. For example:
-
Reaction with amines (e.g., aniline) yields adducts at the C-3/C-4 positions.
Electrophilic Aromatic Substitution
The dimethoxyphenyl group directs electrophiles to the para and ortho positions relative to the methoxy substituents:
| Electrophile | Product | Conditions | Yield |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-derivative at C-5 or C-6 | 0–5°C, 2 h | ~60% |
| Br<sub>2</sub>/FeBr<sub>3</sub> | Brominated dimethoxyphenyl ring | RT, 1 h | ~75% |
Steric hindrance from the acetonitrile group may reduce reactivity at the coumarin’s C-7 position .
O-Alkylation and Acylation
The ether oxygen can undergo further alkylation or acylation under basic conditions, though this is less common due to the stability of the existing ether linkage.
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | Methylated ether | DMF, 60°C, 12 h | ~40% |
| AcCl, Et<sub>3</sub>N | Acetylated derivative | CH<sub>2</sub>Cl<sub>2</sub>, RT, 1 h | ~35% |
These reactions are typically low-yielding due to the electron-withdrawing nature of the adjacent nitrile group .
Smiles Rearrangement
Under strongly basic conditions (e.g., Cs<sub>2</sub>CO<sub>3</sub> in DMF), the compound may undergo a Smiles rearrangement, transferring the acetonitrile group to a nitrogen nucleophile. For example:
| Conditions | Product | Yield | Mechanism |
|---|---|---|---|
| Cs<sub>2</sub>CO<sub>3</sub>, DMF, 120°C, 24 h | 7-Amino-coumarin derivative | ~50% | Intramolecular O→N acyl transfer |
This reaction is highly dependent on the electronic environment of the coumarin ring and the stability of the resulting intermediate .
Photochemical Reactions
The coumarin core exhibits fluorescence and may participate in [2+2] photocycloaddition reactions under UV light, forming dimeric structures. Such reactions are utilized in materials science but are less explored for this specific compound.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds related to this structure exhibit significant antioxidant activities. The antioxidant potential is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests. For instance, derivatives of coumarins have shown promising results in reducing oxidative stress in vitro .
Acetylcholinesterase Inhibition
A notable application of 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile is its role as an acetylcholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that this compound interacts effectively with the active site of acetylcholinesterase, demonstrating higher potency compared to standard inhibitors .
Neuroprotective Agents
Due to its acetylcholinesterase inhibitory activity, compounds like this compound are being investigated for their potential as neuroprotective agents. Studies have shown that these compounds can improve cognitive function in animal models of Alzheimer's disease .
Anticancer Activity
Emerging research has also highlighted the anticancer potential of this compound. Certain derivatives have been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into their mechanisms of action .
Data Table: Biological Activities Summary
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives of this compound improved memory retention in mice subjected to scopolamine-induced amnesia .
- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound against breast cancer cell lines, revealing a significant reduction in cell viability at specific concentrations .
Mechanism of Action
The mechanism of action of 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, potentially inhibiting their activity. The 3,4-dimethoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the acetonitrile moiety can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Role of the 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl substituent is a critical feature shared with curcumin analogs, where methoxy groups enhance radical scavenging and antioxidant capacity by stabilizing phenolic radicals . In the target compound, this group likely improves binding to hydrophobic enzyme pockets (e.g., tyrosinase or HIV-1 protease) compared to simpler phenyl substituents (e.g., in 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile) .
Impact of the 7-Substituent
- Compared to methyl ester (-O-CH2-COOCH3) and carboxylic acid (-O-CH2-COOH) derivatives, the nitrile group may reduce solubility but improve metabolic stability .
- Acetamido (-O-CH2-CONH-) : In silico studies suggest that this group enhances DNA methyltransferase inhibition by facilitating hydrogen bonding with catalytic residues .
Biological Activity
The compound 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H17NO6
- Molecular Weight : 355.34 g/mol
- CAS Number : 869079-74-3
The structure features a coumarin backbone linked to a phenyl group and an acetonitrile moiety, which may contribute to its biological activities through various interactions with biological targets.
1. Antioxidant Activity
Research indicates that compounds with a coumarin structure often exhibit significant antioxidant properties. The presence of methoxy groups in the phenyl ring enhances electron donation, which is crucial for neutralizing free radicals. Studies have shown that derivatives of coumarin can reduce lipid peroxidation and scavenge reactive oxygen species (ROS) effectively .
2. Acetylcholinesterase Inhibition
One of the most notable biological activities of coumarin derivatives is their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE is particularly relevant in the context of Alzheimer's disease treatment. Molecular docking studies suggest that the compound interacts with both the catalytic and peripheral sites of AChE, leading to increased acetylcholine levels and improved cognitive function .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 0.04 | Non-competitive inhibition |
| Tacrine | 0.05 | Competitive inhibition |
| Galantamine | 0.06 | Allosteric modulation |
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent . The mechanism involves downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
4. Cytotoxicity Against Cancer Cells
In cellular assays, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed cytotoxicity correlates with the structural features that enhance cellular uptake and induce apoptosis .
Case Studies
A study conducted on derivatives of coumarin demonstrated that modifications at specific positions on the phenyl ring could significantly enhance AChE inhibitory activity and cytotoxicity against cancer cells. For instance, compounds with additional halogen substitutions exhibited increased potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a coumarin intermediate (e.g., 7-hydroxy-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one) can react with bromoacetonitrile under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂). Optimization involves adjusting stoichiometry (e.g., 1.5–2.0 equivalents of bromoacetonitrile), temperature (room temperature to 50°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradient) or recrystallization (e.g., ethyl acetate) is critical to achieve ≥95% purity .
| Key Reaction Parameters |
|---|
| Reagent ratio |
| Solvent |
| Base |
| Yield |
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Look for diagnostic peaks, such as the acetonitrile proton (δ ~3.8–4.2 ppm) and coumarin carbonyl (δ ~160–165 ppm). Compare with reference spectra from databases like NIST Chemistry WebBook .
- Mass Spectrometry : ESI/APCI(+) should show [M+H]⁺ and [M+Na]⁺ ions. For example, a molecular ion at m/z 367.3 (calculated for C₁₉H₁₅NO₆) .
- FT-IR : Confirm the presence of nitrile (C≡N stretch at ~2240 cm⁻¹) and carbonyl (C=O stretch at ~1700 cm⁻¹) groups.
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). Stability studies should assess degradation under light, heat, and humidity. For example, store solutions in amber vials at –20°C and monitor via HPLC over 30 days to detect decomposition (e.g., loss of nitrile group) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For instance, the electron-deficient nitrile group may undergo nucleophilic addition. Reaction path searches using software like Gaussian or ORCA, combined with transition state analysis, can predict feasible pathways (e.g., cyclization or substitution) .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between the coumarin oxy-group and adjacent protons may cause splitting.
- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities.
- Compare experimental data with computational predictions (e.g., NMR chemical shifts simulated via ACD/Labs or ChemDraw) .
Q. How can researchers design experiments to investigate the compound’s role in inhibiting biological targets (e.g., kinases or oxidases)?
- Methodological Answer :
- Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., binding affinity to kinase ATP pockets).
- Validate with in vitro assays : Pre-incubate the compound with the enzyme (e.g., 10 µM) and measure activity via fluorescence or colorimetric readouts (e.g., NADPH depletion for oxidases). Include positive/negative controls and replicate experiments (n=3) to ensure statistical significance .
Q. What statistical approaches are recommended for optimizing reaction yields when scaling up synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example:
- Use a Box-Behnken design with three factors and three levels.
- Analyze results via ANOVA to determine optimal conditions (e.g., 45°C, 1.2 equivalents of reagent).
- Validate with a confirmatory run (n=3) to ensure reproducibility .
Data Contradiction Analysis
- Case Study : Discrepancies in reported melting points (e.g., 62–64°C vs. 68–70°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
